Home > Products > Screening Compounds P114617 > transcription factor my1
transcription factor my1 - 141911-69-5

transcription factor my1

Catalog Number: EVT-1520959
CAS Number: 141911-69-5
Molecular Formula: C13H13F3O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Transcription factor My1 has been identified in various organisms, with significant studies conducted in yeast and higher eukaryotes. Research indicates that My1 may have evolutionary conserved functions, suggesting its importance across different species. The primary literature on My1 includes studies that utilize techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-Seq) to analyze its binding sites and functional roles in gene regulation .

Classification

Transcription factors are broadly classified based on their structural domains and mechanisms of action. My1 is categorized as a sequence-specific transcription factor, which means it binds to specific DNA motifs to regulate transcription. It is part of the larger category of zinc-finger proteins, characterized by the presence of zinc-finger motifs that facilitate DNA binding

4
.

Synthesis Analysis

Methods

The synthesis of transcription factor My1 involves several biochemical techniques aimed at understanding its production and functional properties. One common method is recombinant DNA technology, where the gene encoding My1 is cloned into an expression vector and introduced into host cells (such as bacteria or yeast) for protein production.

Technical Details

The purification of My1 typically involves affinity chromatography techniques that exploit the specific binding properties of the transcription factor to its target DNA sequences. Techniques such as electrophoretic mobility shift assays (EMSA) are often used to assess the binding affinity of My1 to its cognate DNA elements, allowing researchers to optimize conditions for purification .

Molecular Structure Analysis

Structure

The molecular structure of transcription factor My1 features several key domains that facilitate its function. The most notable is the zinc-finger domain, which allows for specific interactions with DNA. This domain typically comprises multiple cysteine and histidine residues that coordinate zinc ions, stabilizing the structure necessary for DNA binding.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy provide insights into the three-dimensional conformation of My1. These studies reveal how the protein interacts with DNA at a molecular level, highlighting critical amino acids involved in binding .

Chemical Reactions Analysis

Reactions

Transcription factor My1 participates in various biochemical reactions that are crucial for gene regulation. Upon binding to specific DNA sequences, My1 can recruit co-activators or co-repressors, thereby modulating the transcriptional machinery's activity.

Technical Details

The interaction between My1 and its target DNA can be influenced by various factors, including post-translational modifications (such as phosphorylation or acetylation) that alter its activity or stability. These modifications can enhance or inhibit My1's ability to bind DNA and interact with other transcriptional regulators .

Mechanism of Action

Process

The mechanism by which transcription factor My1 exerts its effects involves several steps:

  1. Binding: My1 binds to specific promoter regions of target genes.
  2. Recruitment: It recruits additional proteins, such as RNA polymerase II and other transcription factors, forming a transcriptional complex.
  3. Activation/Repression: Depending on the context, My1 may either activate or repress gene expression by facilitating or hindering RNA polymerase's access to the DNA template.

Data

Experimental data from ChIP-Seq studies illustrate the genomic locations where My1 binds and correlate these sites with gene expression profiles, providing insights into its regulatory roles .

Physical and Chemical Properties Analysis

Physical Properties

Transcription factor My1 is typically a soluble protein under physiological conditions. Its stability can be influenced by factors such as temperature, pH, and ionic strength.

Chemical Properties

My1's chemical properties include its ability to undergo post-translational modifications that can affect its function. For instance, phosphorylation may alter its binding affinity for DNA or interaction with other proteins.

Relevant analyses often involve determining the protein's stability under various conditions using techniques like circular dichroism spectroscopy or differential scanning calorimetry .

Applications

Scientific Uses

Transcription factor My1 has several applications in scientific research:

  • Gene Regulation Studies: Understanding how My1 regulates specific genes can provide insights into developmental biology and disease mechanisms.
  • Biotechnology: Manipulating My1 expression levels can be utilized in synthetic biology to engineer organisms with desired traits.
  • Therapeutic Targets: Given its role in regulating important biological processes, targeting My1 could have therapeutic implications in diseases where its function is disrupted.
Introduction to MYT1 and Its Phylogenetic Context

MYT1 as a Neural Zinc-Finger Transcription Factor

MYT1 proteins belong to the C2HC-type zinc finger subclass characterized by a unique arrangement of cysteine and histidine residues that coordinate zinc ions to form stable DNA-binding domains. The defining feature of these transcription factors is their CCHHC zinc finger motif with the consensus sequence Cys-X4-Cys-X4-His-X7-His-X5-Cys, which folds into a distinctive three-dimensional structure where a zinc ion is coordinated by three cysteine residues and the second histidine residue [2]. This configuration creates a novel structural fold that differs from classical zinc finger domains, enabling unique DNA-binding specificities critical for neural gene regulation. Structural analyses reveal that the conserved histidine residue is strategically stacked between the zinc-coordinated histidine and an aromatic residue, contributing to domain stability and DNA interaction specificity [2].

Functionally, MYT1 proteins exhibit dual regulatory capabilities in neurogenesis. In vertebrate systems, they are expressed in neural precursors during embryonic development, where they promote neuronal commitment by repressing non-neuronal gene programs. Their mechanism involves recruitment of epigenetic silencing complexes such as the Sin3-histone deacetylase (HDAC) complex, which modifies chromatin structure to suppress alternative cell fates [2]. The DNA recognition properties of MYT1 proteins center on their specific binding to the AAGTT sequence motif, a preference conserved from C. elegans to mammals [3]. This binding specificity enables precise regulation of downstream target genes involved in neuronal differentiation, including those encoding neurotransmitter synthesis enzymes, ion channels, and synaptic components essential for neuronal function.

Table 1: Structural and Functional Features of MYT1 Zinc Finger Domains

FeatureDescriptionFunctional Significance
Motif StructureCys-X4-Cys-X4-His-X7-His-X5-CysCreates novel structural fold for DNA recognition
Zinc CoordinationThree Cys residues + second His residueStabilizes domain structure for sequence-specific binding
DNA RecognitionAAGTT core sequenceConserved binding specificity across species
Expression PatternNeural progenitors and differentiating neuronsEstablishes neuronal identity during development
Functional DomainsN-terminal zinc fingers + C-terminal regulatory regionsEnables DNA binding and protein interactions

Evolutionary Conservation of MYT1 Family Proteins (MYT1, MYT1L, ST18)

The MYT1 family comprises three paralogous members in vertebrates: MYT1, MYT1L (MYT1-like), and ST18 (suppression of tumorigenicity 18). These paralogs originated through gene duplication events early in vertebrate evolution, followed by functional divergence while retaining core structural features. The N-terminal DNA-binding domains show remarkable sequence conservation across all three paralogs, particularly within the zinc finger motifs responsible for DNA recognition. This conservation suggests strong evolutionary constraints maintaining their DNA-binding specificities despite divergence in other regions [2] [9].

In contrast to the conserved DNA-binding domains, the C-terminal regulatory regions exhibit significant evolutionary divergence between paralogs. These regions contain intrinsically disordered segments enriched in short linear motifs (SLiMs) that facilitate protein-protein interactions with diverse co-regulators. For example, MYT1 and MYT1L possess conserved motifs that interact with the Sin3-HDAC co-repressor complex, while ST18 has evolved distinct interaction surfaces [2] [5]. This divergence in regulatory interfaces enables paralog-specific functions within neuronal development despite similar DNA-binding properties. The functional redundancy between MYT1 paralogs presents challenges in vertebrate knockout models, where single-gene deletions often produce subtle phenotypes due to compensation by family members [3].

Beyond vertebrates, invertebrate models possess single MYT1 orthologs that combine functions distributed among multiple paralogs in higher organisms. For instance, C. elegans expresses only ZTF-11, which orchestrates both embryonic and postembryonic neurogenesis, including natural transdifferentiation events where epithelial cells convert to neurons [3] [5]. Similarly, Drosophila contains a single dMYT1 ortholog that regulates neuronal specification. The conservation of core functions across this evolutionary spectrum highlights the fundamental importance of MYT1 proteins in neural development, with vertebrate complexity achieved through gene duplication and subfunctionalization rather than de novo innovation of neurogenic mechanisms.

Table 2: Evolutionary Conservation of MYT1 Family Domains

Protein DomainConservation LevelFunctional Implications
N-terminal Zinc FingersHigh (70-90% identity across species)Maintains DNA-binding specificity to neural gene promoters
Central DomainModerate (40-60% identity)Mediates protein-protein interactions with coregulators
C-terminal RegionLow (<30% identity)Enables lineage-specific regulatory adaptations
Sin3 Interaction DomainConserved in MYT1/MYT1LRecruits HDAC complexes for gene repression
Nuclear Localization SignalHighly conservedEnsures proper subcellular targeting

Phylogenetic Relationships Across Species: C. elegans ZTF-11 to Mammalian Orthologs

The evolutionary trajectory of MYT1 family transcription factors reveals a conserved neurogenic module dating back to the earliest metazoans. Phylogenetic analyses place the C. elegans ZTF-11 as the foundational ortholog within the MYT1 clade, exhibiting significant sequence conservation in its zinc finger domains with vertebrate MYT1 proteins (~55% amino acid identity in DNA-binding regions) [3] [8]. This conservation extends to functional equivalence, as demonstrated by rescue experiments where human MYT1L can substitute for ZTF-11 in C. elegans neurogenesis [3]. The maintenance of this molecular function across approximately 600 million years of divergent evolution highlights the essential developmental role of this transcription factor family.

The evolutionary transition from invertebrates to vertebrates involved significant gene family expansion through two rounds of whole-genome duplication. This expansion produced three paralogous lineages in vertebrates: MYT1, MYT1L, and ST18. Phylogenetic reconstruction reveals that MYT1 and MYT1L share a more recent common ancestor, diverging from ST18 earlier in vertebrate evolution [9]. Following duplication, these paralogs underwent differential subfunctionalization, with MYT1L acquiring enhanced roles in cortical neuron migration and synaptic development in mammals, while ST18 developed functions in peripheral nerve development. This functional partitioning illustrates how gene duplication enables increased developmental complexity through division of ancestral functions among paralogs.

Within specific lineages, adaptive evolution of MYT1 proteins has contributed to specialized neurodevelopmental adaptations. Primate MYT1L shows accelerated sequence evolution in regions associated with protein-protein interactions, potentially reflecting adaptations supporting increased cognitive complexity [1]. Additionally, alternative splicing has expanded the functional repertoire of MYT1 proteins in mammals, generating isoforms with distinct regulatory properties. For example, human MYT1L produces three major isoforms that differentially interact with the MuvB corepressor complex, creating regulatory nuances absent in invertebrates [3]. These evolutionary innovations in higher vertebrates parallel the increasing complexity of neural circuits and cognitive capabilities in these lineages.

Table 3: Key Phylogenetic Milestones in MYT1 Family Evolution

Evolutionary StageRepresentative OrganismsMYT1 Family CharacteristicsFunctional Innovations
Early MetazoansC. elegans, DrosophilaSingle ortholog (ZTF-11, dMYT1)Basal neurogenesis, neuronal fate commitment
Vertebrate EmergenceZebrafish, XenopusTwo ancestral paralogsSpecialization in CNS vs. PNS development
Tetrapod RadiationMouse, ChickenThree paralogs (MYT1, MYT1L, ST18)Paralog-specific functions in brain regionalization
Primate EvolutionHuman, ChimpanzeeAccelerated MYT1L evolutionPotential cognitive function enhancements
Angiosperm PlantsMarchantia, ArabidopsisIndependent MYB family expansionConvergent evolution of zinc finger TFs

Properties

CAS Number

141911-69-5

Product Name

transcription factor my1

Molecular Formula

C13H13F3O3

Synonyms

transcription factor my1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.